
Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate
説明
“Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1803592-06-4 . It has a molecular weight of 279.72 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H14ClNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . Its molecular weight is 279.72 . The InChI code provides additional information about its molecular structure .科学的研究の応用
Synthesis and Chemical Properties
A pivotal aspect of the research on Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate relates to its synthesis and the exploration of its chemical properties. The compound's synthesis often involves complex reactions, such as cyclization, Cope rearrangement, and esterification, to construct its quinoline skeleton. For example, Bradbury, Gilchrist, and Rees (1982) detailed the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate, a compound with a closely related structure, through a series of intricate steps including Cope rearrangement and O-methylation, demonstrating the compound's capacity for unimolecular skeletal rearrangement at elevated temperatures Bradbury, Gilchrist, & Rees, 1982.
Reactivity and Applications
Further studies delve into the reactivity of Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate and related compounds, exploring their potential applications in the synthesis of various pharmaceuticals and organic molecules. Ukrainets et al. (2009) investigated the reaction of ethyl 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride, highlighting the formation of 4-chloro derivatives and demonstrating the compound's utility in generating structurally diverse quinolines Ukrainets, Bereznyakova, Davidenko, & Slobodzian, 2009.
Antibacterial and Bioactive Potential
The exploration of bioactive compounds derived from or related to Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate also forms a significant part of the research landscape. For instance, compounds exhibiting antibacterial activity have been synthesized from related quinoline derivatives, indicating the potential of these molecules in developing new antibacterial agents Balaji, Rajesh, Kouser Ali, & Vijayakumar, 2013.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c1-4-19-14(17)12-8(2)11(15)9-6-5-7-10(18-3)13(9)16-12/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZOKPZKUFXXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1379322.png)
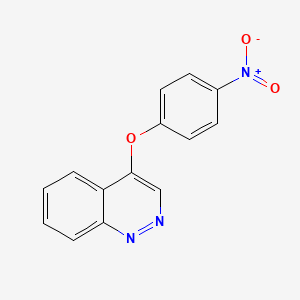
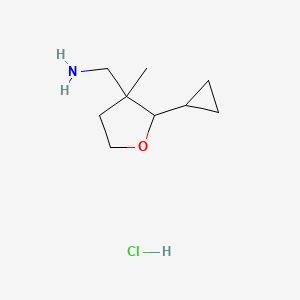
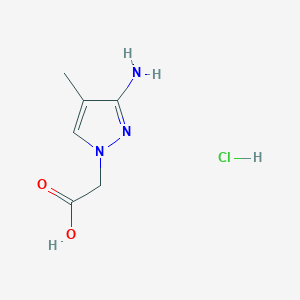
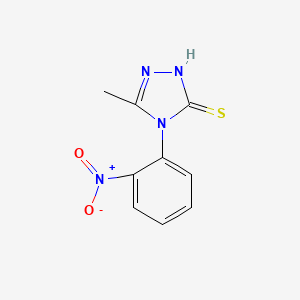



![benzyl[(2S)-3-methoxybutan-2-yl]amine](/img/structure/B1379336.png)
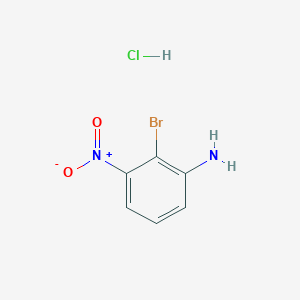

![tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate](/img/structure/B1379340.png)
![1'-Benzyl-[1,4'-bipiperidine]-2,6-dione](/img/structure/B1379343.png)
![2-[(Cyclopropylmethyl)amino]acetic acid hydrochloride](/img/structure/B1379344.png)